Hexaethylene Glycol

描述

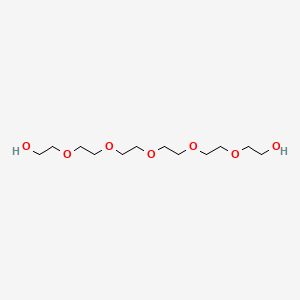

Hexaethylene glycol (HEG, C₁₂H₂₆O₇, MW 282.33 g/mol) is a linear oligomer of ethylene glycol with six repeating ethylene oxide units and terminal hydroxyl groups. It is widely used in biomedical research, drug delivery, nanotechnology, and chemical synthesis due to its hydrophilicity, biocompatibility, and ability to act as a flexible spacer or linker . Key properties include:

- Hydrogen bonding: HEG forms extensive hydrogen bonds with water, with 0.31–0.55 hydrogen bonds per water molecule, influenced by its five ether oxygen atoms and two hydroxyl groups .

- Stability: HEG loops in synthetic DNA structures exhibit exceptional resistance to nuclease degradation (half-life >24 hours against staphylococcal endonuclease S1) compared to unmodified DNA (half-life ~1 minute) .

- Applications: Used in aptamer sensors to reduce background fluorescence, in macrocycle self-assembly to modulate surface interactions, and in hydrogels for drug delivery .

Structure

2D Structure

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRDTKBZINWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058629 | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-15-8 | |

| Record name | Hexaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Lithium Aluminium Hydride Reduction of Precursor Esters

A widely documented method for synthesizing this compound involves the reduction of esterified precursors using lithium aluminium hydride ($$\text{LiAlH}_4$$). This approach, detailed in ChemicalBook , begins with a purified intermediate (denoted as compound A), likely a bis-ester derivative of a pentethylene glycol backbone. The procedure unfolds as follows:

- Reaction Setup :

Compound A is dissolved in tetrahydrofuran (THF) and cooled to $$-10^\circ \text{C}$$. - Reduction :

Lithium aluminium hydride (45 g) is added incrementally, and the reaction proceeds at $$0^\circ \text{C}$$ for 3 hours, followed by gradual warming to room temperature for overnight completion. - Work-Up :

Excess $$\text{LiAlH}_4$$ is quenched with water, and impurities are removed via dichloromethane extraction. The aqueous phase is neutralized using a 731 cation exchange resin, concentrated under reduced pressure, and purified to yield this compound.

Key Data :

- Yield : 79%

- Advantages : High efficiency, straightforward purification.

- Limitations : Requires handling of pyrophoric $$\text{LiAlH}_4$$ and rigorous temperature control.

This method’s success hinges on the precursor’s design, typically a diethyl or dimethyl ester, which upon reduction generates the diol structure. The protocol’s reproducibility is evidenced by its adoption in industrial intermediate synthesis.

Comparative Analysis of Synthesis Methods

The reduction method excels in simplicity and yield, making it preferable for bulk production. In contrast, stepwise coupling suits applications requiring tailored functionalization, such as PROTAC linker synthesis.

Functionalization and Derivative Synthesis

Tosylation and Amination for Bivalent Ligands

This compound serves as a scaffold for advanced derivatives, as demonstrated in steroidal bivalent ligand synthesis. The process involves:

- Tosylation :

Refluxing this compound with $$p$$-toluenesulfonyl chloride ($$\text{TsCl}$$) in dichloromethane yields di-tosylated this compound. - Amination :

Conversion to a diazide intermediate followed by hydrogenation produces diamino this compound, a precursor for imine-based conjugates.

Application :

This functionalized glycol facilitates the development of estrogen receptor-targeting therapeutics, underscoring its biomedical relevance.

Industrial and Regulatory Considerations

Industrial ethylene glycol production primarily focuses on mono- and diethylene glycols (MEG/DEG) via thermal hydrolysis of ethylene oxide. This compound, however, necessitates specialized synthesis due to:

- Chain-Length Specificity : Standard hydrolysis yields polydisperse PEG mixtures, requiring fractional distillation or chromatography for isolation.

- Purity Demands : Pharmaceutical applications (e.g., PROTACs) mandate ultra-pure this compound, achievable only through controlled syntheses like those in Sections 1.1–1.2.

化学反应分析

Hexaethylene glycol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include aldehydes, carboxylic acids, and substituted ethers .

科学研究应用

Scientific Research Applications

Hexaethylene glycol is utilized in several scientific research applications:

- Medical Research: It is used in medical research, specifically in studies related to oxidative stress, inflammation, and cardiovascular health . It helps researchers understand how reactive oxygen species (ROS) impact cellular functions in oxidative stress-related diseases. It also helps in modulating ROS levels within inflammatory cells, offering potential therapeutic targets for treating inflammatory conditions, and assessing its effects on cardiovascular health to determine cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .

- Drug Delivery: this compound is used in drug-release applications .

- Nanotechnology: It is used in nanotechnology and new materials research .

- Cell Culture: It is used in cell culture .

- Ligand and Polypeptide Synthesis: It supports ligand and polypeptide synthesis .

- Polymer Compounds and Functional Coatings: It is used as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

- Self-Assembling Monolayers (SAMs): this compound is used to customize surface properties. They are used as lubricants, elements in molecular electronics, and biological and medical applications .

Research Findings

- Oxidative Stress, Inflammation, and Cardiovascular Health: mPEG6-OH reveals insights into how reactive oxygen species (ROS) impact cellular functions, aiding in understanding oxidative stress-related diseases . Additionally, its role in modulating ROS levels within inflammatory cells offers potential therapeutic targets for treating inflammatory conditions . Moreover, its effects on cardiovascular health can be assessed, determining whether it has cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .

- SAMs Stability: Studies showed that the infrared spectrum of hexa(ethylene glycol) SAMs on Au is a very sensitive indicator for conformational and structural changes .

Data Table

| Application | Description |

|---|---|

| Medical Research | Used in studies related to oxidative stress, inflammation, and cardiovascular health. Helps understand the impact of reactive oxygen species (ROS) on cellular functions and potential therapeutic targets for inflammatory conditions. |

| Drug Delivery | Used in drug-release applications. |

| Nanotechnology | Used in nanotechnology and new materials research. |

| Cell Culture | Used in cell culture. |

| Ligand and Polypeptide Synthesis | Supports ligand and polypeptide synthesis. |

| Polymer Compounds | Used as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings. |

| SAMs | Used to customize surface properties as lubricants, elements in molecular electronics, and biological and medical applications. |

Case Studies

Due to the limited information in the search results, detailed case studies are not available. However, the provided context suggests the following potential areas for case studies:

- mPEG6-OH in Oxidative Stress Studies: A case study could explore how mPEG6-OH is used to investigate the impact of reactive oxygen species (ROS) on cellular functions in diseases related to oxidative stress . This could involve in vitro experiments where cells are exposed to mPEG6-OH and ROS levels, and cellular responses are monitored.

- mPEG6-OH in Cardiovascular Health: A case study could focus on assessing the effects of mPEG6-OH on cardiovascular health . This might involve evaluating its influence on endothelial function, vascular tone, and oxidative stress markers in animal models or cell cultures.

- This compound SAMs in preventing Biofouling: A case study could show how coatings of ship hulls with this compound SAMs hinder algae growth .

作用机制

The mechanism of action of hexaethylene glycol involves its ability to form hydrogen bonds with various molecular targets. This property allows it to act as a solvent and stabilizer in various chemical and biological systems. It can also interact with cellular membranes and proteins, influencing their structure and function .

相似化合物的比较

Comparison with Similar Polyethylene Glycol (PEG) Oligomers

Structural and Chemical Properties

Notes:

Functional Comparisons

Linker Performance in Probes

- HEG vs. Trithymidine/Short Linkers : HEG linkers in aptamers reduce background fluorescence by 50% compared to trithymidine linkers, though they incur higher synthesis costs. Shorter linkers (e.g., six-atom) further reduce background but decrease hybridization signals by 20–30% .

Self-Assembly and Surface Interactions

- HEG vs. Alkyl Chains : Replacing octadecyl chains with HEG in macrocycles (e.g., TC-66HEG) eliminates surface-driven "gap phase" formation due to HEG's low graphite affinity. Instead, HEG promotes "honeycomb phase" assembly via backfolding .

Hydrogen Bonding and Solubility

Drug Delivery and Hydrogels

Environmental and Metabolic Impact

Molecular Dynamics Insights

- Binary mixtures of triethylene glycol and HEG mimic the structural properties of polydisperse PEG200, indicating that HEG's behavior in complex solutions is predictable and scalable .

生物活性

Hexaethylene glycol (HEG), a member of the polyethylene glycol (PEG) family, is a hydrophilic compound with a molecular formula of . It is commonly used in various industrial applications, including pharmaceuticals, cosmetics, and as a solvent. This article explores its biological activity, particularly its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Weight : 262.34 g/mol

- Solubility : Highly soluble in water and many organic solvents.

- Structure : Composed of repeating ethylene glycol units.

Antimicrobial Activity

Research has shown that HEG exhibits notable antimicrobial properties. Its effectiveness varies depending on concentration and exposure time.

Key Findings

- Antibacterial Effects : Studies indicate that HEG can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) found for HEG was around 18% v/v against E. coli, with a minimum bactericidal concentration (MBC) at 24% v/v .

- Mechanism of Action : The antibacterial activity is believed to be due to the disruption of bacterial cell membranes, leading to cell lysis and death. Scanning electron microscopy (SEM) has shown significant morphological changes in bacterial cells after exposure to HEG .

Cytotoxicity Studies

While HEG demonstrates antibacterial activity, its cytotoxic effects on mammalian cells have also been investigated.

Case Studies

- A study evaluated the cytotoxicity of HEG on Baby Hamster Kidney (BHK-21) cells, revealing an 88% viability rate post-exposure to formulations containing HEG . This indicates a relatively low cytotoxic profile, making it suitable for potential biomedical applications.

- In another study, the impact of HEG on various cell lines showed that while it possesses antibacterial properties, it also maintains a level of biocompatibility essential for therapeutic use .

Applications in Drug Delivery

HEG's hydrophilic nature and biocompatibility make it an attractive candidate for drug delivery systems.

Drug Formulation

- Nanoparticle Coating : HEG has been used to coat nanoparticles for improved drug delivery. For example, copper oxide nanoparticles coated with polyethylene glycol (including HEG) showed enhanced antibacterial efficacy while minimizing cytotoxic effects on host cells .

- Controlled Release Systems : The use of HEG in hydrophilic polymer matrices allows for controlled release of therapeutic agents, enhancing their effectiveness while reducing side effects.

Comparative Biological Activity Table

| Compound | Antibacterial Activity | Cytotoxicity on BHK-21 Cells | Application Area |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | 88% viability | Drug delivery systems |

| Ethylene Glycol | Moderate | Higher toxicity observed | Solvent in pharmaceuticals |

| Propylene Glycol | Effective | Moderate toxicity | Disinfectants |

常见问题

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of hexaethylene glycol in synthetic chemistry applications?

To ensure purity and structural validation, researchers employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon resonances, particularly for distinguishing oxyethylene chain segments . High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection is used for purity assessment, while mass spectrometry (e.g., ESI-MS) confirms molecular weight and oligomeric homogeneity . Differential scanning calorimetry (DSC) can further verify thermal properties like melting transitions .

Q. How can researchers determine the viscosity and self-diffusion coefficients of this compound in binary mixtures with other ethylene glycol oligomers?

Viscosity is calculated using Arrhenius parameters (activation energy, Ea*, and pre-exponential factor, lnA) derived from temperature-dependent measurements of pure oligomers, extrapolated to binary systems via mixing rules . Self-diffusion coefficients are obtained experimentally via pulsed-field gradient NMR or computationally using molecular dynamics simulations, validated against reference data for ethylene glycol oligomers .

Advanced Research Questions

Q. How does the incorporation of this compound linkers influence the performance of DNA probes in hybridization assays?

this compound (HEG) linkers reduce nonspecific interactions and background fluorescence in probes by spatially separating fluorophores (e.g., FAM) from quenching groups. Comparative studies using shorter vs. HEG linkers show a 1.4–1.9-fold improvement in signal-to-background (S/B) ratios due to reduced G-quadruplex-mediated quenching . However, hybridization efficiency may drop by 20–30%, necessitating optimization of linker length and probe sequence context .

Q. What experimental approaches are used to evaluate the impact of this compound modification on the stability of G-quadruplex DNA under varying environmental pressures?

High-pressure perturbation studies coupled with circular dichroism (CD) spectroscopy quantify volumetric changes during G-quadruplex folding. For example, HEG-modified thrombin-binding aptamers exhibit reduced stability under pressure due to larger solvent-accessible surface areas in the unfolded state, as evidenced by decreased melting temperatures (Tm) under hydrostatic pressure .

Q. What methodologies are employed to investigate the role of this compound in nonionic surfactant micelle formation and dynamics?

¹³C spin-lattice relaxation time (τ₁) measurements via NMR reveal segmental mobility in micellar systems. In aqueous media, HEG-containing surfactants (e.g., n-dodecyl octaethylene glycol monoether) show restricted tumbling upon micellization, with τ₁ decreases of 30–50% for hydrophobic methylene groups. Paramagnetic Mn²⁺ ions are used to probe micelle hydration, confirming a palisade-layer structure with polar oxyethylene chains exposed to solvent .

Q. How do researchers address contradictions in segmental mobility data between this compound and surfactant molecules in organic versus aqueous environments?

Contradictions arise from HEG’s lack of micellar self-assembly in water, unlike surfactants. In organic solvents, HEG’s oxyethylene groups exhibit mobility similar to free oligomers (τ₁ ≈ 0.5–1.0 s), while surfactants show constrained motion (τ₁ < 0.3 s) due to alkyl chain rigidity. These differences are resolved by comparing solvent-accessible versus micelle-embedded conformations using contrast-variation small-angle neutron scattering (SANS) .

Q. In designing oligodeoxyribonucleotides with hairpin loops, how does this compound affect conformation and stability compared to traditional linkers?

CD spectroscopy and thermal denaturation assays demonstrate that HEG linkers stabilize hairpin structures by reducing electrostatic repulsion and enhancing loop flexibility. For example, HEG-modified hairpins exhibit a 10–15°C increase in Tm compared to phosphodiester-linked counterparts, with entropy-driven folding confirmed by van’t Hoff analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。